Benzyl 2,4,6-trimethylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
4909-77-7 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
benzyl 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-12-9-13(2)16(14(3)10-12)17(18)19-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
InChI Key |
UYNOUCMUMGTMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of Benzyl 2,4,6 Trimethylbenzoate Derivatives
Investigation of Nucleophilic Substitution Pathways
Nucleophilic substitution reactions involving compounds related to benzyl (B1604629) 2,4,6-trimethylbenzoate (B1236764) can proceed through several mechanisms, depending on the reactants and conditions. These pathways include radical-mediated and ionic processes, often centered on the benzylic position or the aromatic ring.
SRN1 Reaction Mechanisms and Radical Intermediate Formation
The Substitution Radical-Nucleophilic Unimolecular (SRN1) mechanism is a prominent pathway for nucleophilic aromatic substitution, particularly when direct addition-elimination (SNAr) is disfavored. wikipedia.orgnih.gov Unlike traditional SNAr reactions that require strong electron-withdrawing groups to activate the ring, the SRN1 mechanism operates through free radical intermediates. wikipedia.org The process is initiated by the transfer of an electron to the aromatic substrate, typically an aryl halide, to form a radical anion. wikipedia.orgdalalinstitute.com
The general SRN1 mechanism unfolds in a chain propagation sequence:
Initiation: An aryl halide accepts an electron from an initiator (e.g., solvated electrons from an alkali metal) to form a radical anion. wikipedia.org
Fragmentation: This radical anion intermediate collapses, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. wikipedia.org
Radical-Nucleophile Coupling: The newly formed aryl radical reacts with a nucleophile to generate a new radical anion. wikipedia.orgdalalinstitute.com
Propagation: This new radical anion transfers its electron to another molecule of the starting aryl halide, forming the final substitution product and regenerating the initial radical anion to continue the chain. wikipedia.org
The formation of a benzylic radical is notably stabilized by resonance with the adjacent benzene (B151609) ring, which can delocalize the unpaired electron. khanacademy.org This stabilization makes benzylic systems susceptible to radical-mediated processes. In the context of derivatives, if a suitable leaving group were present on the aromatic ring of the benzoate (B1203000) portion, it could undergo SRN1 substitution, proceeding through an aryl radical intermediate. wikipedia.orgrsc.org
Ionic SN2 and SN2' Processes
Ionic substitution pathways, particularly the SN2 mechanism, are relevant for reactions at the benzylic carbon of benzyl esters. The SN2 (Substitution Nucleophilic Bimolecular) reaction involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.comyoutube.com This process leads to an inversion of stereochemical configuration at the reaction center. masterorganicchemistry.com
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The reactivity of the substrate is highly sensitive to steric hindrance; the order of reactivity is typically methyl > primary > secondary >> tertiary. masterorganicchemistry.com The benzylic position, being a primary carbon, is generally favorable for SN2 reactions. khanacademy.org Furthermore, the transition state of a benzylic SN2 reaction is stabilized by the adjacent pi system of the aromatic ring, which enhances reactivity compared to a simple primary alkyl halide. nih.gov For instance, benzyl chloride reacts significantly faster than many primary alkyl halides in SN2 reactions. nih.gov
The SN2' (Substitution Nucleophilic Bimolecular with allylic rearrangement) process is characteristic of allylic systems, where the nucleophile attacks the γ-carbon of an allyl group, leading to a shift of the double bond. While the benzyl group features a pi system, it does not undergo the classic SN2' rearrangement. Substitution occurs directly at the benzylic carbon (the α-carbon).
Role of Radical Anions in Reaction Progression
Radical anions are the cornerstone of the SRN1 mechanism. wikipedia.orgresearchgate.net Their formation is the key initiation step, created by the single-electron transfer to the substrate. dalalinstitute.com The stability and subsequent fragmentation pathway of this radical anion dictate the reaction's feasibility and outcome. researchgate.net Once formed, the radical anion of an aryl halide can dissociate into an aryl radical and an anion. ucl.ac.uk
The nucleophile then adds to this aryl radical, forming a new radical anion corresponding to the product. dalalinstitute.com For the chain reaction to proceed efficiently, this product radical anion must transfer an electron to a molecule of the starting material, thus propagating the chain. wikipedia.orgucl.ac.uk The entire process hinges on the delicate balance of electron transfer and radical fragmentation steps. The presence of radical scavengers can suppress these reactions, providing evidence for the involvement of radical intermediates. wikipedia.org
Studies on Electrophilic Amination Reactions
Electrophilic amination provides a direct method for forming carbon-nitrogen bonds. Research has shown that derivatives of 2,4,6-trimethylbenzoates are effective reagents in these transformations.
Chemoselectivity and Substrate Scope
A transition-metal-free method for the electrophilic amination of organometallic reagents has been developed using O-2,4,6-trimethylbenzoyl hydroxylamines (O-TBHAs). researchgate.net These reactions exhibit remarkable chemoselectivity, proceeding efficiently without the need for a transition-metal catalyst. researchgate.net The process is generally complete within 1 to 3 hours at room temperature. researchgate.net
The reaction demonstrates a broad substrate scope, successfully aminating a variety of primary, secondary, and tertiary alkyl, as well as benzylic and allylic, organometallic reagents. researchgate.net The O-TBHA reagents themselves can be prepared from a range of functionalized secondary amines, showcasing their versatility. researchgate.net The yields of the resulting tertiary amines are typically high, ranging from 52% to 99%. researchgate.net For example, various substituted benzylic amines and allylic amines have been synthesized in good yields. researchgate.net The reaction tolerates different functional groups and has been used to prepare sterically hindered products like N-adamantylamines. researchgate.net
Table 1: Scope of Electrophilic Amination using O-2,4,6-trimethylbenzoyl hydroxylamines (O-TBHAs) Data sourced from a study on transition-metal-free electrophilic aminations. researchgate.net
| Organometallic Reagent (R-M) | O-TBHA Derivative | Product (Tertiary Amine) | Yield (%) |
|---|---|---|---|
| α-Methylbenzylzinc chloride | Morpholino-O-TBHA | N-(α-Methylbenzyl)morpholine | 95 |
| 4-Fluorobenzylzinc chloride | Piperidino-O-TBHA | N-(4-Fluorobenzyl)piperidine | 91 |
| Cyclohexylzinc chloride | N-Boc-piperazino-O-TBHA | N-Cyclohexyl-N'-Boc-piperazine | 85 |
| Cinnamylzinc chloride | Morpholino-O-TBHA | N-Cinnamylmorpholine | 68 |
| Myrtenylzinc chloride | Piperidino-O-TBHA | N-Myrtenylpiperidine | 52 |
Influence of Organometallic Reagents
The choice of the organometallic reagent is critical in these electrophilic amination reactions. Both zinc and magnesium organometallics have proven to be effective nucleophiles for this transformation. researchgate.net Functionalized organozinc reagents, often prepared via directed insertion of zinc into organic halides, are highly compatible. researchgate.net These include primary and secondary alkylzinc halides as well as benzylic zinc reagents bearing various substituents on the aromatic ring. researchgate.net
The use of organomagnesium reagents (Grignard reagents) is also successful. researchgate.net The reaction can provide access to enantioenriched tertiary amines when optically enriched secondary alkylmagnesium reagents are used, demonstrating a degree of stereocontrol. researchgate.net The nature of the organometallic compound—whether it is a primary, secondary, tertiary, benzylic, or allylic reagent—directly determines the structure of the resulting amine product, showcasing the versatility and modularity of this synthetic method. researchgate.net
Table 2: Amination Yields with Various Organometallic Reagents Data based on reactions with O-TBHA derivatives. researchgate.net
| Organometallic Reagent Type | Example Reagent | Yield Range (%) |
|---|---|---|
| Benzylic Zinc | 4-CF₃C₆H₄CH₂ZnBr | 67-95 |
| Secondary Alkylzinc | c-Hex-ZnCl | 85-91 |
| Allylic Zinc | Cinnamylzinc chloride | 52-68 |
| Tertiary Alkylmagnesium | 1-Adamantyl-MgBr | 57-74 |
Stereochemical and Conformational Investigations of Benzyl 2,4,6 Trimethylbenzoate
Conformational Analysis of the Benzyl (B1604629) and 2,4,6-Trimethylbenzoate (B1236764) Moieties
Steric Interactions and Their Influence on Preferred Conformations
The conformation of Benzyl 2,4,6-trimethylbenzoate is dominated by severe steric repulsion. The presence of two methyl groups at the ortho positions of the benzoate (B1203000) ring forces the plane of this ring to be significantly twisted with respect to the plane of the ester functional group. This steric clash is a classic feature of ortho-substituted benzoates.
In analogous sterically crowded molecules, such as derivatives of 2,4,6-trimethyl-3,5-bis[(phenylcarbonothioyl)sulfanylmethyl]benzyl benzenecarbodithioate, the bulky pendant groups arrange themselves to minimize steric strain, sometimes adopting a tripod like conformation where they protrude to one side of the central benzene (B151609) ring. nih.gov Similarly, the two ortho-methyl groups and the benzyl group in this compound will push against each other, preventing a planar arrangement. This leads to a conformation where the dihedral angle between the aromatic ring of the benzoate moiety and the carbonyl group is large, a direct consequence of minimizing the steric hindrance.
Rotational Barriers and Molecular Flexibility
The molecular flexibility of this compound is constrained by substantial energy barriers to rotation around key single bonds. The steric hindrance imposed by the ortho-methyl groups not only influences the static conformation but also restricts dynamic processes like bond rotation.
Ar-C(O) Bond Rotation: The rotation around the bond connecting the trimethylphenyl ring to the carbonyl carbon is highly hindered. This is due to the steric clash between the carbonyl oxygen and the two bulky ortho-methyl groups.
Methyl Group Rotation: Studies on related molecules like dibromomesitylene show that the rotational barrier of a methyl group is highly dependent on its environment. rsc.org A methyl group situated between two bulky substituents can have a very low rotational barrier, acting as a quasi-free rotor, while others are significantly hindered. rsc.org In the 2,4,6-trimethylbenzoate moiety, the two ortho-methyl groups experience a different steric environment than the para-methyl group, leading to different rotational barriers.
High-accuracy quantum chemical calculations on analogous systems, such as the benzyl cation, radical, and anion, have determined significant rotational barriers, highlighting the energy cost associated with disrupting conjugation and overcoming steric strain. researchgate.net For instance, the rotational barrier in the benzyl cation is calculated to be 45 kcal/mol. researchgate.net While not directly equivalent, these findings underscore the energetic penalties for rotation in sterically hindered and conjugated systems.
| Species | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|
| Allyl Cation | 33 | researchgate.net |
| Benzyl Cation | 45 | researchgate.net |
| Benzyl Radical | 11-12.5 | researchgate.net |
| N-phenylcarbamate (C-N bond) | 12.5 | nih.gov |
Stereoselective and Enantioselective Synthetic Methodologies
The synthesis of specific stereoisomers of this compound or its derivatives requires precise control over the formation of chiral centers and the relative arrangement of substituents.
Control of Chirality in Benzylic Positions
The benzylic carbon in the parent this compound is prochiral. To introduce chirality at this position, one could either start with a chiral benzyl alcohol derivative or functionalize the benzylic position of the final ester.
Modern synthetic methods offer potential pathways for such transformations. For instance, the electrooxidative C-H functionalization of electron-rich arenes has been used to synthesize N-benzyl 2,4,6-collidinium salts. nih.gov This approach, which avoids prefunctionalized substrates, could theoretically be rendered enantioselective through the use of a chiral electrolyte or catalyst to control the stereochemical outcome at the benzylic position. nih.gov
Enzymatic synthesis represents another powerful tool for achieving high enantioselectivity. Lipases are widely used for the synthesis of esters like benzyl benzoate and are known for their ability to discriminate between enantiomers of a racemic alcohol or prochiral centers, thus providing a green and highly selective route to chiral esters. sci-hub.seresearchgate.net
Diastereoselective and Regioselective Considerations
The standard synthesis of this compound involves the esterification of 2,4,6-trimethylbenzoic acid with benzyl alcohol. This reaction is inherently regioselective, as the connectivity between the two specific starting materials is well-defined. chemicalbook.com The synthesis of the 2,4,6-trimethylbenzoic acid precursor itself, often starting from mesitylene (B46885), must also be highly regioselective to achieve the desired 2,4,6-substitution pattern. google.comgoogle.com
Diastereoselectivity becomes a crucial factor when multiple stereocenters are present. While the parent molecule is achiral, the reaction of a chiral derivative of benzyl alcohol with a chiral carboxylic acid would produce diastereomers. Controlling the ratio of these diastereomers would require careful selection of coupling reagents, catalysts, and reaction conditions. Methodologies for the diastereoselective synthesis of highly substituted cyclic systems, for example, demonstrate that the use of phase-transfer catalysts can effectively control the stereochemical outcome of reactions. beilstein-journals.org
Stereochemical Outcomes of Reactions Involving Benzylic Centers
Reactions involving the benzylic center of esters are pivotal in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism, the nature of the reagents, and the steric and electronic properties of the substrate. In the case of this compound, the significant steric hindrance imposed by the ortho-methyl groups on the benzoate moiety is expected to play a crucial role in directing the stereochemistry of reactions at the benzylic methylene (B1212753) group.
While specific studies on the stereochemical outcomes of reactions at the benzylic center of this compound are not extensively documented in the literature, principles derived from studies on other sterically hindered benzyl esters can provide valuable insights. Reactions at the benzylic position can proceed through various mechanisms, including SN1, SN2, and radical pathways, each with distinct stereochemical consequences.
For instance, transition metal-catalyzed reactions have been shown to be effective for the stereospecific alkylation of chiral benzyl esters. In some cases, ruthenium-catalyzed benzylic alkylation of chiral benzyl esters with malonates proceeds with retention of stereochemistry, suggesting a double inversion mechanism. researchgate.net Conversely, nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters can proceed with either inversion or retention of configuration, depending on the ligand used. researchgate.net
In the context of this compound, the bulky 2,4,6-trimethylbenzoyl group would likely influence the approach of nucleophiles or other reagents to the benzylic center. In an SN2-type reaction, the nucleophile must approach from the backside of the leaving group. The steric bulk of the ester could hinder this approach, potentially slowing down the reaction rate or favoring alternative pathways.
If a chiral center were introduced at the benzylic position, the 2,4,6-trimethylbenzoate group could act as a chiral auxiliary, influencing the diastereoselectivity of subsequent reactions. The hindered rotation around the ester bond could create a chiral environment that favors the formation of one diastereomer over the other.
Below is a table summarizing the expected stereochemical outcomes for different reaction types at the benzylic center, based on general principles and findings for related systems.
| Reaction Type | Expected Predominant Stereochemical Outcome | Influencing Factors |
| SN2 Substitution | Inversion of configuration | Steric hindrance from the 2,4,6-trimethylbenzoyl group may disfavor this pathway. |
| SN1 Substitution | Racemization (formation of a planar carbocation intermediate) | Stability of the benzylic carbocation. |
| Radical Abstraction-Substitution | Racemization | Formation of a planar benzylic radical. |
| Asymmetric Catalysis | Retention or Inversion (catalyst dependent) | The catalyst and ligands create a chiral environment that directs the stereochemical outcome. researchgate.net |
Conformational Energy Profiles and Potential Surface Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around the ester C-O bond and the benzyl C-C bond. The significant steric hindrance introduced by the two ortho-methyl groups on the benzene ring of the benzoate moiety profoundly influences the molecule's conformational preferences and the energy barriers to rotation.
The most stable conformation is likely to be one where the benzyl group is oriented to minimize steric interactions with the ortho-methyl groups of the benzoate moiety. This would involve the benzyl group being significantly out of the plane of the ester group.
The rotational barrier around the ester C-O bond (specifically, the Ar-CO bond) is expected to be substantial due to the steric hindrance from the ortho-methyl groups. This restricted rotation can lead to the existence of stable conformers at room temperature, which could potentially be observed by techniques like dynamic NMR spectroscopy. montana.edu Computational studies on similarly hindered biphenyl (B1667301) systems have shown that the rotational barriers can be significant. biomedres.us
A simplified conformational energy profile can be conceptualized by considering the dihedral angle between the plane of the 2,4,6-trimethylphenyl ring and the ester group. The energy would be at a minimum when the steric clash is minimized and would rise sharply as the groups rotate towards an eclipsed conformation.
The table below provides estimated rotational energy barriers for related hindered systems, which can serve as an analogy for the barriers expected in this compound.
| Bond Rotation | Analogous System | Estimated Rotational Barrier (kcal/mol) | Reference |
| Ar-CO (Ester) | Hindered Biphenyls | > 15 | biomedres.us |
| Ph-CH2 | Toluene (B28343) | ~0.014 | |
| CH2-O | Methyl Benzoate | Low |
It is important to note that these are estimations based on analogous systems, and the actual conformational energy profile of this compound would require specific experimental or computational investigation. The interplay of steric hindrance and electronic effects will ultimately determine the precise conformational landscape of the molecule.
Advanced Spectroscopic Characterization in Research of Benzyl 2,4,6 Trimethylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
NMR spectroscopy is a cornerstone for the structural verification of Benzyl (B1604629) 2,4,6-trimethylbenzoate (B1236764) in solution, offering detailed information about the connectivity and chemical environment of each atom.
¹H NMR spectroscopy provides data on the proton environments within the molecule. The spectrum of Benzyl 2,4,6-trimethylbenzoate is expected to show distinct signals for the benzylic protons, the aromatic protons of the benzyl group, the aromatic protons of the trimethylbenzoyl group, and the three methyl groups. Based on data from related compounds like 2,4,6-trimethylbenzoic acid and benzyl alcohol, specific chemical shifts can be predicted. chemicalbook.comspectrabase.com
¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. spectrabase.com The spectrum would feature unique resonances for the carbonyl carbon of the ester, the benzylic carbon, and the various aromatic and methyl carbons. The chemical shifts are sensitive to the electronic environment, confirming the presence of the ester functional group and the substitution patterns on both aromatic rings. youtube.comchegg.com
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Carbonyl (C=O) | - | ~170 | Typical for ester carbonyls. chegg.com |
| Benzylic (O-CH₂) | ~5.3 | ~67 | Shifted downfield due to the adjacent oxygen. rsc.org |
| Benzyl Aromatic (C₆H₅) | ~7.3-7.5 | ~128-136 | A complex multiplet for protons; distinct signals for carbons. chemicalbook.com |
| Mesityl Aromatic (C₆H₂) | ~6.8 | ~128-139 | A singlet for the two equivalent aromatic protons. |
| para-Methyl (CH₃) | ~2.3 | ~21 |
For related organometallic compounds, such as organotin carboxylates, heteronuclear NMR, including ¹¹⁹Sn NMR, is invaluable. nih.gov The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and geometry at the tin center, making it a powerful tool for studying coordination modes of carboxylate ligands in such complexes. nih.gov
The steric hindrance between the ortho-methyl groups of the mesitoyl moiety and the benzyl group restricts rotation around the ester bond. This leads to specific preferred conformations. Computational methods, such as Density Functional Theory (DFT), can be used to model these conformations and calculate their corresponding NMR chemical shifts. researchgate.net By comparing the calculated shifts for different potential low-energy structures with the experimental NMR data, researchers can determine the most stable conformation of the molecule in solution. researchgate.net
Infrared (IR) Spectroscopy for Structural Assignment and Coordination Modes
IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound will be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch. Other significant bands correspond to the C-O stretches of the ester linkage, aromatic C=C stretching vibrations, and C-H stretching from the aromatic rings and methyl groups. chemicalbook.comnist.gov These characteristic frequencies provide clear evidence for the compound's structure.
Interactive Table: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Ester Carbonyl (C=O) Stretch | ~1720 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| C-O Stretch (Ester) | 1300-1100 | Strong |
Data inferred from spectra of related compounds like 2,6-dichlorobenzyl alcohol and 2,4,6-trimethylbenzoic acid. chemicalbook.comtheaic.org
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional molecular structure in the solid state. vensel.org This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering unambiguous proof of the molecular connectivity and conformation. researchgate.net For this compound, a crystal structure would reveal the precise orientation of the benzyl and trimethylbenzoyl groups relative to each other, quantifying the effects of steric hindrance. Furthermore, it would elucidate the intermolecular packing forces, such as van der Waals interactions, that stabilize the crystal lattice. vensel.orgresearchgate.net
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for monitoring the progress of its synthesis. Techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) or Fast Atom Bombardment (FAB-MS) can be used to track the consumption of reactants and the formation of the product in real-time. researchgate.netresearchgate.net For instance, monitoring a reaction involving a benzyl group could be achieved by observing the disappearance of the starting material's molecular ion and the appearance of the product's ion at the expected mass-to-charge ratio. researchgate.net MS is also instrumental in identifying potential byproducts or degradation products, such as the formation of benzene (B151609) from a benzoate (B1203000) precursor under certain conditions. researchgate.net
Vibronic Emission and Laser Induced Fluorescence (LIF) Spectroscopy for Related Molecular Systems
To probe the electronic structure and photophysical properties of aromatic esters like this compound, techniques such as Laser-Induced Fluorescence (LIF) and vibronic emission spectroscopy are employed. tau.ac.il LIF involves exciting the molecule with a tunable laser to a specific electronically excited state and then detecting the resulting fluorescence. tau.ac.il The resulting spectrum, known as an excitation or emission spectrum, reveals detailed information about the vibrational energy levels in both the ground and excited electronic states. researchgate.net For related aromatic systems, these techniques help in understanding how molecular structure influences the electronic energy gaps and the pathways for energy dissipation after light absorption. researchgate.net
Future Research Directions and Emerging Applications in Chemical Synthesis
Development of Novel and Efficient Synthetic Strategies
The synthesis of sterically hindered esters like benzyl (B1604629) 2,4,6-trimethylbenzoate (B1236764) is notoriously challenging using standard Fischer esterification conditions. wikipedia.orgdoubtnut.com The significant steric hindrance around the carboxylic acid group of 2,4,6-trimethylbenzoic acid impedes the approach of the alcohol. wikipedia.org Consequently, research is actively pursuing more advanced and efficient synthetic strategies.
A cornerstone in the synthesis of such esters is the Yamaguchi esterification . This method involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride (B1165640). organic-chemistry.orgwikipedia.org This activated intermediate is then reacted with an alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to yield the desired ester. organic-chemistry.orgwikipedia.orgfrontiersin.org This protocol is particularly effective for creating highly functionalized esters and macro-lactones under mild conditions. wikipedia.orgfrontiersin.org
Recent investigations have also explored modifications and alternatives to the classical Yamaguchi protocol. For instance, studies have shown that in some cases, less hindered and more cost-effective reagents like benzoyl chloride can replace the Yamaguchi reagent, especially in the synthesis of aliphatic esters. organic-chemistry.org The development of recoverable fluorous Yamaguchi reagents represents a step towards more sustainable esterification processes. nih.gov
Other promising methods for the synthesis of sterically hindered esters include:
Catalytic Transesterification: The use of specific catalysts, such as tetranuclear zinc clusters, can promote the transesterification of esters under mild conditions, offering a high-yield pathway that is environmentally and economically advantageous, especially in solvent-free conditions. organic-chemistry.orgorganic-chemistry.org
Iron-Catalyzed C-H Bond Esterification: Novel ionic iron(III) complexes have been shown to catalyze the esterification of primary benzylic C-H bonds with carboxylic acids, a method that tolerates sterically hindered starting materials. organic-chemistry.org
Benzotriazole (B28993) Esters: In-situ formation of benzotriazole esters from carboxylic acids can serve as efficient intermediates for the esterification of tertiary and other hindered alcohols. researchgate.net
The table below summarizes some of the key findings in the synthesis of sterically hindered esters relevant to Benzyl 2,4,6-trimethylbenzoate.
| Method | Key Features | Relevant Findings |
| Yamaguchi Esterification | Mild conditions, high yields for hindered substrates. | Particularly useful for macro-lactonization and synthesis of complex esters. wikipedia.orgfrontiersin.org Modified protocols are being developed for improved efficiency and sustainability. organic-chemistry.orgnih.gov |
| Catalytic Transesterification | Environmentally friendly, potentially solvent-free. | Zinc-cluster catalysts have shown high efficiency for various functionalized substrates. organic-chemistry.orgorganic-chemistry.org |
| Iron-Catalyzed C-H Esterification | Direct functionalization of C-H bonds. | Tolerates sterically hindered starting materials, offering an atom-economical route. organic-chemistry.org |
| Benzotriazole Intermediates | Effective for hindered alcohols. | Allows for the esterification of tertiary alcohols which are challenging substrates. researchgate.net |
Exploration of Undiscovered Reaction Pathways and Selectivities
The steric bulk of the 2,4,6-trimethylbenzoyl group in this compound can be expected to significantly influence its reactivity, leading to unique and potentially undiscovered reaction pathways and selectivities. Research in this area is focused on understanding how this steric hindrance can be exploited to control chemical transformations.
Chemoselectivity is a key area of exploration. In molecules with multiple functional groups, the bulky ester can act as a "protecting group" by sterically shielding nearby reactive sites, or it can direct reagents to attack less hindered positions. researchgate.net For instance, in a polyfunctional molecule, a nucleophilic attack might be directed away from a position adjacent to the bulky ester, allowing for selective functionalization at a more accessible site. uclan.ac.uk
Future research may focus on:
Selective Reductions: Investigating reagents that can selectively reduce other functional groups in the molecule without affecting the sterically encumbered ester.
Directed C-H Functionalization: The bulky ester group could serve as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of specific C-H bonds in the benzyl portion of the molecule.
Novel Cleavage Conditions: While benzyl esters are typically cleaved by hydrogenolysis, the steric hindrance in this compound might render this transformation difficult. Research into alternative deprotection strategies, such as oxidative cleavage or the use of novel Lewis acids, could reveal new pathways for removing the benzyl group when desired. researchgate.net
The following table highlights potential areas of research for reaction pathways of this compound.
| Research Area | Potential Outcome | Rationale |
| Chemoselective Reactions | Selective functionalization of polyfunctional molecules. | The bulky ester group can act as a steric shield or directing group. researchgate.netuclan.ac.uk |
| Directed C-H Activation | Site-selective modification of the benzyl moiety. | The ester group could orient catalysts to specific C-H bonds. |
| Novel Deprotection Methods | Selective cleavage of the benzyl ester bond. | Standard hydrogenolysis may be inefficient due to steric hindrance, necessitating new methods. researchgate.net |
Advancements in Asymmetric and Chiral Synthesis Involving Benzylic Esters
The development of asymmetric and chiral syntheses involving benzylic esters is a rapidly advancing field. For a molecule like this compound, this could involve the enantioselective synthesis of derivatives with chiral centers in the benzyl portion or the use of the bulky ester to influence stereochemical outcomes in reactions at other parts of a molecule.
A significant challenge is that the development of asymmetric catalytic methods is often performed with simple, less sterically demanding substrates. acs.org Expanding these methods to include more challenging substrates like derivatives of this compound is a key area of future research. acs.org
Promising approaches include:
Data-Driven Ligand Design: Iterative, data-driven approaches can be used to design chiral ligands for asymmetric catalysis that are effective for sterically demanding substrates. acs.org
Chiral-at-Metal Catalysts: Transition metal complexes where the metal center itself is the source of chirality are emerging as powerful tools in asymmetric synthesis. acs.org These catalysts can be effective for a range of transformations and may be well-suited for substrates with significant steric bulk.
Steric Parameter Analysis: The use of sophisticated steric parameters, such as Sterimol parameters, can provide greater insight into the key elements of asymmetric induction and lead to the development of more effective catalysts for hindered substrates. nih.gov
The table below outlines some promising research directions in the asymmetric synthesis involving sterically hindered benzylic esters.
| Approach | Key Advantage | Potential Application for this compound |
| Data-Driven Ligand Design | Tailored catalysts for specific substrates. | Development of ligands for the enantioselective functionalization of the benzyl group. acs.org |
| Chiral-at-Metal Catalysis | High efficiency and novel reactivity. | Enantioselective transformations on derivatives of the ester. acs.org |
| Quantitative Steric Analysis | Improved catalyst design and mechanistic understanding. | Rational design of catalysts that can accommodate the bulky ester group. nih.gov |
Integration of Advanced Computational and Experimental Approaches in Reaction Design
The synergy between computational modeling and experimental work is revolutionizing how chemical reactions are designed and optimized. For a complex molecule like this compound, these integrated approaches can accelerate the discovery of new synthetic routes and reaction conditions.
Computational tools can be used to:
Predict Reaction Outcomes: Machine learning models are being developed to predict the major products of chemical reactions, even for molecules the model has not previously encountered. mit.eduyoutube.com This can save significant experimental effort by prioritizing promising reaction pathways.
Optimize Reaction Conditions: Neural network-based models can predict suitable catalysts, reagents, solvents, and temperatures for a given transformation. nih.gov
Understand Reaction Mechanisms: Quantum mechanical calculations can provide detailed insights into transition states and reaction pathways, helping to explain observed selectivities and guide the design of more efficient catalysts. nih.gov
Experimental approaches that can be integrated with computational design include:
High-Throughput Screening: Rapidly testing a large number of catalysts and reaction conditions to generate data that can be used to train and refine computational models.
Automated Synthesis Platforms: Robotic systems that can perform a large number of reactions in parallel, accelerating the optimization process.
The iterative cycle of computational prediction, experimental validation, and model refinement is a powerful paradigm for tackling challenging synthetic problems, such as those involving sterically hindered molecules. nih.gov
Potential for Derivatization in Complex Molecular Architectures
The 2,4,6-trimethylbenzoyl group, due to its steric bulk and stability, has potential as a protecting group for hydroxyl functionalities in the synthesis of complex molecules. wikipedia.org Protecting groups are essential tools in organic synthesis, allowing for the selective modification of multifunctional compounds. numberanalytics.comjocpr.comnumberanalytics.comyoutube.com
The mesitoyl group (2,4,6-trimethylbenzoyl) can be introduced to protect an alcohol, and due to its steric hindrance, it is resistant to many common reaction conditions, particularly basic hydrolysis. wikipedia.org This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected alcohol. The protecting group can then be removed under specific conditions, such as with strong reducing agents like lithium aluminum hydride. wikipedia.org
The use of this compound itself as a building block could be explored in the synthesis of complex natural products or pharmaceuticals. The bulky ester could be incorporated into a larger molecule, and its unique steric and electronic properties could be exploited to control subsequent synthetic steps. Derivatization of the benzyl or the trimethylbenzoyl portion of the molecule could also lead to a wide array of novel compounds with potentially interesting biological activities. The process of derivatization is a common strategy to modify compounds to make them more suitable for specific analytical methods or to enhance their biological activity. sigmaaldrich.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
